molecular formula C22H21NOS2 B4676586 4-{[(4-methylphenyl)thio]methyl}-N-[3-(methylthio)phenyl]benzamide

4-{[(4-methylphenyl)thio]methyl}-N-[3-(methylthio)phenyl]benzamide

Cat. No. B4676586
M. Wt: 379.5 g/mol
InChI Key: RDHYDKOIWHPOKX-UHFFFAOYSA-N
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Description

4-{[(4-methylphenyl)thio]methyl}-N-[3-(methylthio)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of 4-{[(4-methylphenyl)thio]methyl}-N-[3-(methylthio)phenyl]benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(4-methylphenyl)thio]methyl}-N-[3-(methylthio)phenyl]benzamide exhibits potent anti-inflammatory and analgesic effects in animal models. It has also been found to have anticancer activity, particularly against breast cancer cells. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(4-methylphenyl)thio]methyl}-N-[3-(methylthio)phenyl]benzamide in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying the inflammatory response. Additionally, its anticancer activity makes it a promising candidate for the development of chemotherapeutic agents. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-{[(4-methylphenyl)thio]methyl}-N-[3-(methylthio)phenyl]benzamide. One area of interest is the development of new synthetic methods to produce this compound more efficiently. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of inflammatory diseases and cancer. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in vivo.

Scientific Research Applications

4-{[(4-methylphenyl)thio]methyl}-N-[3-(methylthio)phenyl]benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, it has been found to have anticancer activity, particularly against breast cancer cells, and may have potential as a chemotherapeutic agent.

properties

IUPAC Name

4-[(4-methylphenyl)sulfanylmethyl]-N-(3-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS2/c1-16-6-12-20(13-7-16)26-15-17-8-10-18(11-9-17)22(24)23-19-4-3-5-21(14-19)25-2/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHYDKOIWHPOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-methylphenyl)sulfanyl]methyl}-N-[3-(methylsulfanyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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